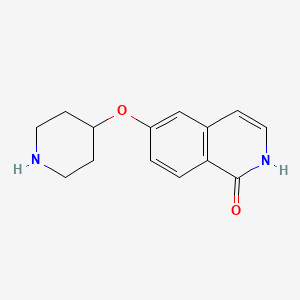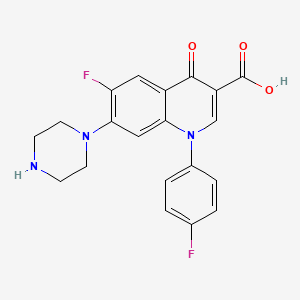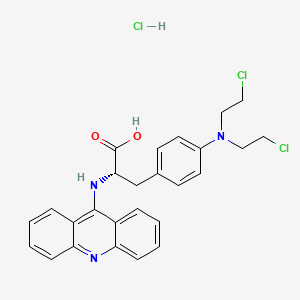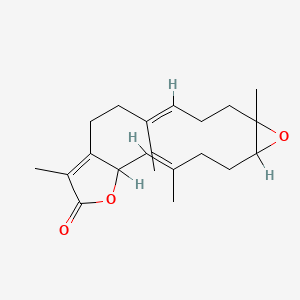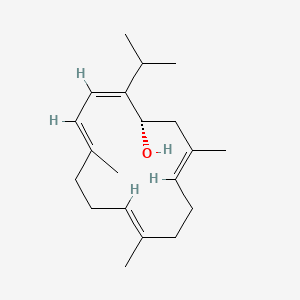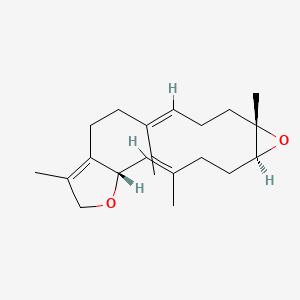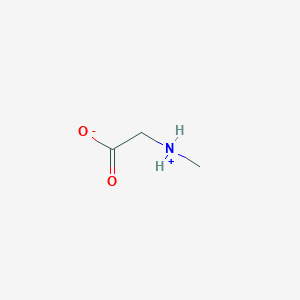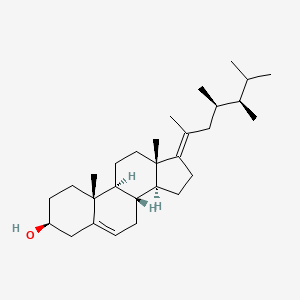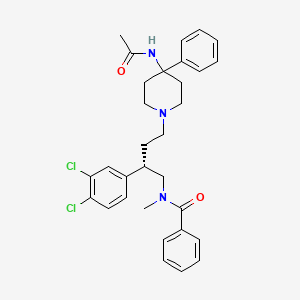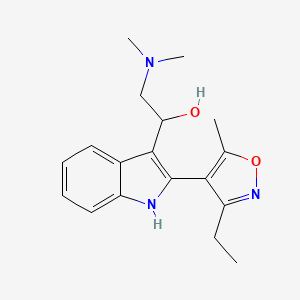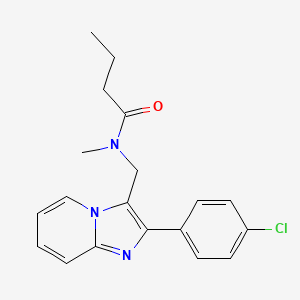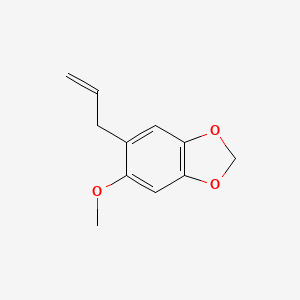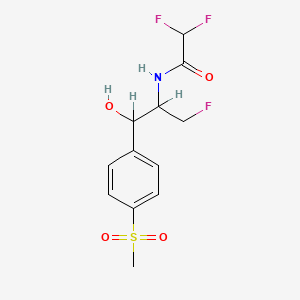
Sch 25393
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Sch 25393 is a synthetic compound known for its broad-spectrum antibacterial properties. It is commonly used in veterinary medicine to treat bacterial infections in animals. The compound is structurally related to chloramphenicol and thiamphenicol but has been modified to enhance its efficacy and reduce potential side effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sch 25393 typically involves the following steps:
Fluorination: Introduction of fluorine atoms into the molecular structure.
Hydroxylation: Addition of hydroxyl groups to specific positions on the molecule.
Sulfonylation: Incorporation of a methylsulfonyl group to enhance the compound’s stability and solubility.
The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes:
Batch Processing: Sequential addition of reactants and catalysts in a controlled environment.
Continuous Flow Processing: A more advanced method where reactants are continuously fed into a reactor, and products are continuously removed, allowing for better control and scalability.
化学反応の分析
Types of Reactions
Sch 25393 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
Sch 25393 has several scientific research applications:
Chemistry: Used as a model compound to study fluorination and sulfonylation reactions.
Biology: Investigated for its antibacterial properties and mechanisms of action against various pathogens.
Medicine: Applied in veterinary medicine to treat bacterial infections in livestock and pets.
Industry: Utilized in the development of new antibacterial agents and formulations.
作用機序
The compound exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus halting the growth and replication of bacterial cells. This mechanism is similar to that of chloramphenicol but with enhanced efficacy due to the presence of fluorine and methylsulfonyl groups .
類似化合物との比較
Similar Compounds
Chloramphenicol: An older antibiotic with a similar mechanism of action but higher potential for side effects.
Thiamphenicol: A derivative of chloramphenicol with improved safety profile.
Florfenicol: Another fluorinated derivative with broad-spectrum antibacterial activity.
Uniqueness
Sch 25393 is unique due to its specific structural modifications, which enhance its antibacterial efficacy and reduce the risk of resistance development. The presence of fluorine atoms and a methylsulfonyl group distinguishes it from other similar compounds, providing better pharmacokinetic properties and a broader spectrum of activity .
特性
CAS番号 |
73212-54-1 |
|---|---|
分子式 |
C12H14F3NO4S |
分子量 |
325.31 g/mol |
IUPAC名 |
2,2-difluoro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C12H14F3NO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-13)16-12(18)11(14)15/h2-5,9-11,17H,6H2,1H3,(H,16,18) |
InChIキー |
KPIOOHZQMFRXOY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(F)F)O |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(F)F)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Sch 25393; Sch25393; Sch-25393. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


